2-(4-Fluoro-3-nitrobenzoyl)benzoic acid
Description
2-(4-Fluoro-3-nitrobenzoyl)benzoic acid is a nitro-substituted benzoic acid derivative featuring a benzoyl group at the 2-position of the benzoic acid backbone, with a fluorine atom at the 4-position and a nitro group at the 3-position of the benzoyl moiety. Such compounds are often intermediates in pharmaceutical synthesis or ligands in receptor-binding studies due to their electron-withdrawing groups (fluoro, nitro), which modulate electronic and steric properties .
Properties
IUPAC Name |
2-(4-fluoro-3-nitrobenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAKIHRIUBAWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659187 | |
| Record name | 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-93-2 | |
| Record name | 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid typically involves the nitration of 2-(4-Fluorobenzoyl)benzoic acid using fuming nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the process may begin with the nitration of 2-(4-Fluorobenzoyl)benzoic acid, followed by purification steps to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Reduction: The major product is 2-(4-Amino-3-nitrobenzoyl)benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
2-(4-Fluoro-3-nitrobenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity
highlights the importance of substituents on binding interactions with T1R3 receptors. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values compared to unsubstituted 2-benzoylbenzoic acid, indicating stronger receptor interactions due to methyl/methoxy groups enhancing hydrophobic or polar interactions .
Table 1: Comparative Binding and Physicochemical Properties
Structural and Commercial Variants
- 4-(2-Fluoro-3-nitrophenyl)benzoic acid (BA-4135) :
- 4-Fluoro-3-nitrobenzoic acid :
- 4-Fluoro-2-methyl-3-nitrobenzoic acid :
Electronic and Acidity Trends
- Nitro and Fluoro Substituents: The nitro group (-NO₂) is strongly electron-withdrawing, decreasing electron density on the aromatic ring and increasing acidity (lower pKa). For example, 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid has a pKa of 2.77 , while 4-fluoro-3-nitrobenzoic acid is predicted to have similar acidity (~2.7). Fluorine’s inductive effect further enhances acidity and influences solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via electrophilic aromatic substitution and nitration. Key steps include:
- Nitrofluorobenzoyl Intermediate : Introduce the nitro and fluoro groups onto the benzoyl core using HNO₃/H₂SO₄ (nitration) and HF or F₂ gas (fluorination) under controlled temperatures (0–5°C for nitration, 50–80°C for fluorination) .
- Coupling with Benzoic Acid : Use Friedel-Crafts acylation with AlCl₃ as a catalyst in anhydrous dichloromethane .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups) .
- FT-IR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) at ~1520 cm⁻¹ .
- X-ray Crystallography : Use SHELXL for refinement; typical C–F bond lengths are ~1.34 Å .
Q. How does the solubility profile of this compound affect its application in biological assays?
- Solubility Data :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | 25–30 | 25°C, vortexed |
| Ethanol | 10–15 | 40°C, sonicated |
| PBS (pH 7.4) | <1 | 25°C |
- Recommendations : Pre-dissolve in DMSO for in vitro studies; avoid aqueous buffers due to limited solubility .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Use Gaussian at the B3LYP/6-31G* level to model electron density maps. The nitro group’s meta-directing effect reduces electrophilicity at the 4-fluoro position .
- Molecular Docking : Study interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina; nitro groups may hinder binding due to steric clashes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
